molecular formula C8H14N2O B12828813 1-Butyl-3-methyl-1H-imidazol-2(3H)-one

1-Butyl-3-methyl-1H-imidazol-2(3H)-one

Cat. No.: B12828813
M. Wt: 154.21 g/mol
InChI Key: SMFRLCUSTAVIAH-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-imidazol-2(3H)-one is an organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. Due to these characteristics, this compound has garnered significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-2(3H)-one can be synthesized through a multi-step process involving the alkylation of imidazole. The typical synthetic route includes:

    Alkylation of Imidazole: Imidazole is first alkylated with butyl bromide to form 1-butylimidazole.

    Methylation: The 1-butylimidazole is then methylated using methyl iodide to produce 1-butyl-3-methylimidazolium iodide.

    Cyclization: The final step involves cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Thermal Decomposition Pathways

1-Butyl-3-methyl-1H-imidazol-2(3H)-one undergoes thermal degradation primarily via alkyl group elimination and ring-opening reactions at elevated temperatures (120–200°C). Key decomposition products include:

ProductFormation MechanismConditionsSource
1-Butyl-2-methylimidazoleSN2 elimination of methyl/butyl groups>150°C, inert atmosphere
Acetic acid estersAnion-mediated alkyl transferPresence of acetate
1-MethylimidazoleC–N bond cleavage at the methyl chainOxidative environments
  • Key Insight : Degradation is accelerated by basic anions (e.g., acetate), which promote carbene formation via deprotonation, leading to reactive intermediates . Chloride and methyl sulfate anions show lower reactivity due to reduced basicity .

Nucleophilic Substitution Reactions

The compound participates in SN2 reactions at the alkyl substituents, particularly under alkaline conditions:

Example Reaction :
[C4mim]Br+NaCH3SO3[C4mim][CH3SO3]+NaBr\text{[C}_4\text{mim]Br} + \text{NaCH}_3\text{SO}_3 \rightarrow \text{[C}_4\text{mim][CH}_3\text{SO}_3\text{]} + \text{NaBr}

  • Conditions : Room temperature, methanol solvent .

  • Outcome : Methanesulfonate anion replaces bromide, yielding a zwitterionic product.

Key Observations :

  • Alkyl chain length and anion nucleophilicity dictate reaction rates .

  • Borohydride-modified derivatives (e.g., BH₃-substituted imidazolones) exhibit reduced thermal stability due to facile C–B bond cleavage .

Carbene-Mediated Reactivity

Deprotonation at the C2 position generates N-heterocyclic carbenes (NHCs) , which engage in:

  • Alkylation : Reaction with alkyl halides to form 1,3-dialkylated imidazolium salts .

  • Oxidation : Conversion to 1,3-dimethyl-1,3-dihydro-2H-benzoimidazol-2-one under oxygen .

Table: Carbene-Driven Products

Reaction PartnerProductApplication
Acetic acidZwitterionic acetamide derivativesCatalysis/IL synthesis
SO₂Sulfinate-functionalized ILsRedox-active materials

Anion-Dependent Stability

The compound’s stability varies with counterions:

AnionThermal Stability (°C)Dominant Pathway
Acetate~120SN2 elimination
Chloride~160Dealkylation
Methanesulfonate~200Carbene recombination
  • Notable Trend : Stability increases with anion hydrophobicity and decreases with basicity .

Spectroscopic Characterization

  • NMR : Distinct shifts for butyl (δ 0.91–1.86 ppm) and methyl (δ 3.86–4.22 ppm) groups confirm structural integrity .

  • MS : Fragmentation patterns (e.g., m/z 82 for methylimidazole) validate decomposition mechanisms .

Scientific Research Applications

Green Chemistry

1. Extractive Desulfurization of Fuels

One of the prominent applications of 1-butyl-3-methyl-1H-imidazol-2(3H)-one is in the extractive desulfurization process of liquid fuels. Research indicates that imidazolium ionic liquids, such as 1-butyl-3-methylimidazolium chloride, can effectively remove sulfur compounds from fuels, which is crucial for reducing environmental pollution. In a study, a removal efficiency of 81% for dibenzothiophene in n-dodecane was achieved using a mass ratio of ionic liquid to fuel of 1:1 at mild conditions (30°C) within 30 minutes .

2. Solvent for Chemical Reactions

Imidazolium ionic liquids serve as excellent solvents for various chemical reactions due to their low volatility and high thermal stability. They have been utilized in organic synthesis and catalysis, providing an environmentally friendly alternative to traditional organic solvents. Their ability to dissolve a wide range of organic and inorganic compounds enhances their utility in facilitating chemical transformations .

Biological Applications

1. Antimicrobial and Anticancer Activities

Research has demonstrated that derivatives of imidazolium ionic liquids exhibit significant antimicrobial and anticancer properties. For instance, certain synthesized compounds containing imidazolium structures have shown effectiveness against Mycobacterium tuberculosis and various cancer cell lines. These compounds were evaluated for their inhibitory action on vital mycobacterial enzymes, suggesting potential for therapeutic applications .

2. Drug Delivery Systems

The unique solubility and stability characteristics of imidazolium ionic liquids make them suitable candidates for drug delivery systems. Their ability to encapsulate drugs can enhance bioavailability and targeted delivery, potentially improving therapeutic outcomes in cancer treatment .

Materials Science

1. Synthesis of Functional Materials

Imidazolium ionic liquids are increasingly used in the synthesis of functional materials such as nanocomposites and polymers. Their role as stabilizers or dispersants in the production of nanoparticles has been explored, leading to advancements in material properties such as conductivity and mechanical strength .

2. Electrochemical Applications

The electrochemical stability of this compound makes it an attractive candidate for use in batteries and supercapacitors. Studies have investigated its performance in energy storage devices, highlighting its potential to enhance charge/discharge rates and overall efficiency .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Green ChemistryExtractive desulfurization of fuels
Solvent for chemical reactions
Biological ApplicationsAntimicrobial activity against Mycobacterium tuberculosis
Potential drug delivery systems
Materials ScienceSynthesis of functional materials
Electrochemical applications

Mechanism of Action

The mechanism by which 1-Butyl-3-methyl-1H-imidazol-2(3H)-one exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and hydrogen bonds. These interactions can alter the structure and function of the target molecules, leading to changes in their activity and stability.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Butyl-3-methyl-1H-imidazol-2(3H)-one is unique due to its specific structure, which imparts distinct properties such as higher thermal stability and lower viscosity compared to its analogs. Additionally, its ability to participate in a wider range of chemical reactions makes it more versatile for various applications.

Biological Activity

1-Butyl-3-methyl-1H-imidazol-2(3H)-one, commonly referred to as BMIM, is an imidazolium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the biological properties of BMIM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

BMIM is characterized by its unique structure, which includes a butyl group at the C-1 position and a methyl group at the C-3 position of the imidazole ring. This configuration contributes to its solubility and stability in various solvents, making it an attractive candidate for biological studies.

Antimicrobial Activity

Recent studies have demonstrated that BMIM exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of imidazole compounds, including BMIM, possess antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Organism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansAntifungal

Anticancer Activity

BMIM has also been explored for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the downregulation of anti-apoptotic proteins and modulation of signaling pathways related to cell survival . For example, studies have shown that BMIM can inhibit cancer cell proliferation in vitro and reduce tumor growth in xenograft models .

Cell Line Effect Mechanism Reference
T24T (bladder cancer)Apoptosis inductionDownregulation of XIAP
HCT116 (colon cancer)Growth inhibitionModulation of FOXO1 pathway

Anti-inflammatory Activity

Inflammation is a significant factor in various diseases, and BMIM has been reported to exhibit anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB . This property makes BMIM a potential candidate for treating inflammatory conditions.

The mechanisms underlying the biological activities of BMIM are multifaceted:

  • Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are primary actions attributed to imidazole derivatives.
  • Anticancer Mechanism : Induction of apoptosis is facilitated through the intrinsic pathway involving mitochondrial dysfunction and activation of caspases.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling and reduction in cytokine production contribute to its anti-inflammatory effects.

Case Studies

Several case studies illustrate the efficacy of BMIM in various applications:

  • Antibacterial Efficacy : A study demonstrated that BMIM exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, highlighting its potential as an alternative antibacterial agent .
  • Cancer Treatment : In vivo studies using xenograft models showed that treatment with BMIM significantly reduced tumor size in mice bearing human bladder cancer cells, indicating its potential as a therapeutic agent in oncology .
  • Inflammatory Disorders : Research indicated that BMIM could effectively mitigate inflammation in animal models by reducing levels of inflammatory markers such as IL-6 and TNF-alpha .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-butyl-3-methylimidazol-2-one

InChI

InChI=1S/C8H14N2O/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

SMFRLCUSTAVIAH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN(C1=O)C

Origin of Product

United States

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